molecular formula C25H29N5O5S2 B2413776 N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 899361-94-5

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2413776
CAS RN: 899361-94-5
M. Wt: 543.66
InChI Key: SLYDABQKFYDLPH-UHFFFAOYSA-N
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Description

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C25H29N5O5S2 and its molecular weight is 543.66. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Binding Studies

Research on p-hydroxycinnamic acid derivatives, including compounds structurally related to sulfonamides, explored their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies, indicating potential applications in studying protein-binding affinities and understanding molecular interactions (Meng et al., 2012).

Capillary Electrophoresis

Another study developed a nonaqueous capillary electrophoretic separation for imatinib mesylate and related substances, showcasing the method's promise for quality control in pharmaceuticals (Ye et al., 2012).

Histone Deacetylase Inhibition

The discovery and evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an orally active histone deacetylase inhibitor highlights its significant antitumor activity and potential as an anticancer drug (Zhou et al., 2008).

Antimicrobial and Insect-Repellent Dyes

A study synthesized novel dyes with both antimicrobial and insect-repellent activities, indicating an innovative approach to integrating functional properties into chemical compounds (Mokhtari et al., 2014).

Carbonic Anhydrase Inhibitors

Research into novel acridine and bis acridine sulfonamides demonstrated effective inhibitory activity against cytosolic carbonic anhydrase isoforms, suggesting potential therapeutic applications in treating conditions like glaucoma and epilepsy (Ulus et al., 2013).

properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O5S2/c1-17-5-4-14-30(16-17)37(34,35)23-10-6-20(7-11-23)24(31)28-21-8-12-22(13-9-21)36(32,33)29-25-26-18(2)15-19(3)27-25/h6-13,15,17H,4-5,14,16H2,1-3H3,(H,28,31)(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYDABQKFYDLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

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